Piperidine, 1-(2-fluoro-1-oxopropyl)-
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Overview
Description
2-Fluoro-1-piperidin-1-ylpropan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-piperidin-1-ylpropan-1-one typically involves the reaction of piperidine with a fluorinated alkylating agent. One common method is the reaction of piperidine with 2-fluoropropanone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-piperidin-1-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-1-piperidin-1-ylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-piperidin-1-ylpropan-1-one involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its ability to pass through biological membranes, making it more effective in reaching its target sites. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1-methylpyridinium p-toluene sulfonate: Used in the derivatization of vitamin D metabolites.
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Uniqueness
2-Fluoro-1-piperidin-1-ylpropan-1-one is unique due to its specific fluorine substitution, which can significantly alter its chemical and biological properties compared to other piperidine derivatives. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C8H14FNO |
---|---|
Molecular Weight |
159.20 g/mol |
IUPAC Name |
2-fluoro-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C8H14FNO/c1-7(9)8(11)10-5-3-2-4-6-10/h7H,2-6H2,1H3 |
InChI Key |
VCTWPPYXFQLZCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCCC1)F |
Origin of Product |
United States |
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